molecular formula C16H13N3OS B14722830 1,3,4-Thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl- CAS No. 6578-89-8

1,3,4-Thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl-

Cat. No.: B14722830
CAS No.: 6578-89-8
M. Wt: 295.4 g/mol
InChI Key: CWODURUILVGTNW-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl- is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1,3,4-thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl- typically involves the reaction of 2-amino-5-phenyl-1,3,4-thiadiazole with 4-methoxybenzaldehyde under specific conditions. One common method is the microwave-assisted synthesis, which has been shown to be efficient and yields high purity products . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, under microwave irradiation. This method significantly reduces the reaction time compared to conventional heating methods.

Chemical Reactions Analysis

1,3,4-Thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkyl groups.

    Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form Schiff bases.

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms . The compound’s anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

1,3,4-Thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl- can be compared with other similar compounds, such as:

The unique combination of the methoxyphenyl and phenyl substituents in 1,3,4-thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl- imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

CAS No.

6578-89-8

Molecular Formula

C16H13N3OS

Molecular Weight

295.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)methanimine

InChI

InChI=1S/C16H13N3OS/c1-20-14-9-7-12(8-10-14)11-17-16-19-18-15(21-16)13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

CWODURUILVGTNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=NN=C(S2)C3=CC=CC=C3

Origin of Product

United States

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